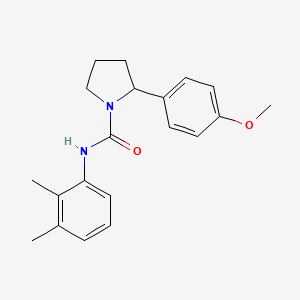
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of scientists at the Upjohn Company. It is a potent analgesic that has been used in both clinical and research settings. In recent years, U-47700 has gained notoriety as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
作用機序
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to this receptor, it activates a series of biochemical signaling pathways that result in the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward. This mechanism of action is similar to other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide are similar to other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to tolerance and dependence with chronic use.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist at the mu-opioid receptor, making it useful for studying the mechanisms of opioid receptor activation. It is also relatively easy to synthesize, making it accessible to researchers. However, its use is limited by its potency and potential for abuse, as well as its classification as a controlled substance in many countries.
将来の方向性
There are several areas of future research that could be explored with N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area is the development of new opioid receptor agonists that have improved selectivity and reduced side effects. Another area is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Finally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide could be used to study the role of the mu-opioid receptor in pain signaling and other physiological processes.
合成法
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 3,4-dichloroaniline with 4-methoxyphenylacetonitrile to form an intermediate product, which is then reacted with pyrrolidinecarboxylic acid to produce N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and the effects of opioids on the brain and body. It has been shown to be a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated the effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide on other opioid receptors, such as the delta and kappa receptors.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-6-4-7-18(15(14)2)21-20(23)22-13-5-8-19(22)16-9-11-17(24-3)12-10-16/h4,6-7,9-12,19H,5,8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJTDJXKCTNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![ethyl 1-[(2-pyrimidinylthio)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5966329.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966335.png)
![4-[2,6-dinitro-1-(trifluoromethyl)-4(1H)-pyridinylidene]-N,N,N',N'-tetramethyl-1,7-heptanediamine](/img/structure/B5966341.png)
![4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5966349.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)

![1-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-4-ethylpiperazine](/img/structure/B5966361.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5966367.png)
![N-(4-chlorophenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B5966380.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B5966388.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5966402.png)
![N-{[(4-hydroxypyrimidin-2-yl)thio]acetyl}-4-methylbenzamide](/img/structure/B5966413.png)